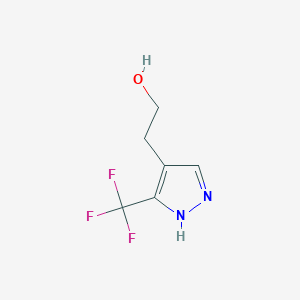
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol” is a derivative of ethanol where one of the hydrogen atoms in the ethyl group is replaced by a 3-(trifluoromethyl)-1H-pyrazol-4-yl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethyl ketones and trifluorotoluene are synthesized through various methods including coupling reactions with trifluoromethyl iodide and reactions with benzotrichloride .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) with a trifluoromethyl group attached at the 3-position and an ethanol group attached at the 4-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- The compound 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol has been synthesized through trifluoroacetylation followed by treatment with hydrazine. This process also yielded isomeric compounds and intermediates, contributing to the understanding of trifluoromethyl heterocycles (Jones et al., 1996).
Potential in Biological Applications
- Some compounds related to this compound show promise in measuring pH in biological media through 19F NMR spectroscopy. This indicates potential applications in biological and chemical sensing (Jones et al., 1996).
Development of Bioactive Compounds
- Derivatives of this compound have been studied for their bioactive potential. For instance, 2-(pyrazolyl)ethylamine, derived from 2-(pyrazolyl)ethanols, shows potential as bioactive compounds, hinting at the broader utility of such derivatives in pharmaceutical research (Chagarovskiy et al., 2016).
Application in Coordination Chemistry
- Research on coordination behavior of similar compounds against metals like Pd(II), Zn(II), and Cu(II) suggests that derivatives of this compound could be valuable in developing new coordination complexes with potential applications in materials science and catalysis (Muñoz et al., 2011).
Antioxidant and Antimicrobial Potential
- Novel series of compounds containing the this compound framework have shown antioxidant and antimicrobial activities, particularly against yeasts, dermatophytes, and filamentous fungi. This suggests possible applications in developing new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDQQZYWOMJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2475253.png)
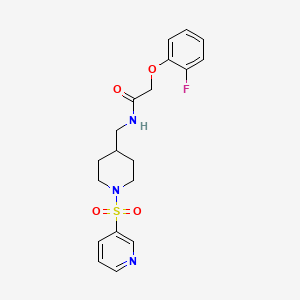
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2475257.png)
![2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2475258.png)
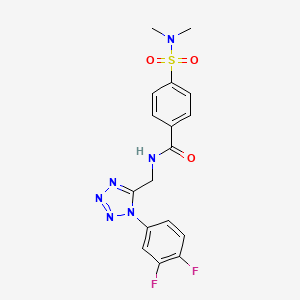

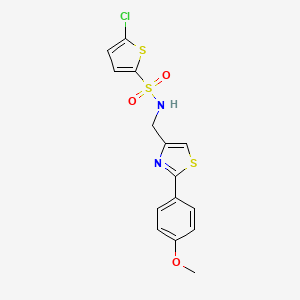
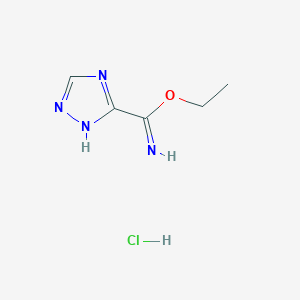
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)
![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)
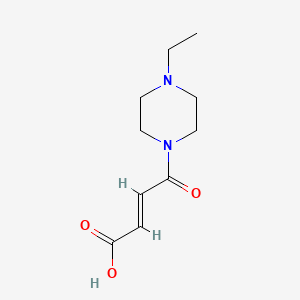

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)